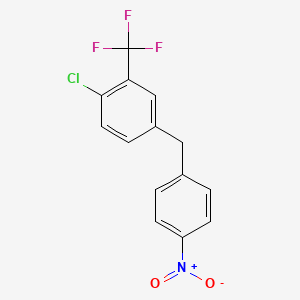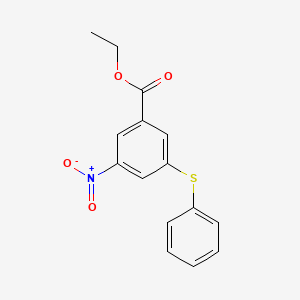
2-Methyl-5-(trichloromethylthio)nitrobenzene, 92%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trichloromethylthio)nitrobenzene, or MTTNB, is an organic compound with the molecular formula C7H4Cl3NO2S. It is a colorless solid that is widely used in scientific research and laboratory experiments. MTTNB is a highly versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development.
Scientific Research Applications
MTTNB has a wide range of applications in scientific research and laboratory experiments. It has been used in biochemical and physiological studies, such as the analysis of enzyme activity and the study of cell signaling pathways. It has also been used in drug synthesis and development, as it can be used to synthesize a variety of drugs, including antifungal and antiviral agents. Additionally, MTTNB has been used in the study of photochemistry, as it can be used to synthesize a variety of photochemically active compounds.
Mechanism of Action
MTTNB is an organic compound that acts as an electron-withdrawing group, which means that it can interact with other molecules to form new bonds. This interaction is known as a nucleophilic substitution reaction, in which the electron-withdrawing group of MTTNB acts as an electrophile, while the other molecule acts as a nucleophile. This reaction allows MTTNB to bind to other molecules, such as proteins or enzymes, and thus affect their activity.
Biochemical and Physiological Effects
MTTNB has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to inhibit the activity of proteins, such as the human immunodeficiency virus-1 reverse transcriptase. Additionally, MTTNB has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
MTTNB has a number of advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development. Additionally, MTTNB is relatively stable and non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using MTTNB in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, MTTNB is relatively expensive, so it may not be feasible to use in large-scale experiments.
Future Directions
There are a number of potential future directions for the use of MTTNB in scientific research and laboratory experiments. For example, it could be used to develop new drugs, as it has been shown to inhibit the activity of proteins and enzymes. Additionally, it could be used to develop new photochemically active compounds, as it can be used to synthesize a variety of photochemically active compounds. Finally, it could be used to study the biochemical and physiological effects of different compounds, as it has been shown to have a number of biochemical and physiological effects.
Synthesis Methods
MTTNB can be synthesized from a variety of starting materials, including trichloromethylthionitrobenzene, 2-methyl-5-nitrobenzene, and trichloromethylthionitrobenzene-2-methyl-5-nitrobenzene. The most common method of synthesis involves the reaction of trichloromethylthionitrobenzene with 2-methyl-5-nitrobenzene in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, producing MTTNB as the product.
properties
IUPAC Name |
1-methyl-2-nitro-4-(trichloromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2S/c1-5-2-3-6(15-8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDJYCHVNYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)










